![molecular formula C13H16N2S2 B13427402 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazole ring. Industrial production methods may employ eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrazoline derivatives: These compounds have a similar core structure but differ in their saturation level and substituents, affecting their pharmacological properties.
Indazole derivatives: These compounds share the pyrazole ring but include additional nitrogen atoms, resulting in distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and bioactivity profiles.
Properties
Molecular Formula |
C13H16N2S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2S2/c1-9(2)15-12-4-6-17-8-11(12)13(14-15)10-3-5-16-7-10/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
UOJHDOURPWZSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CSCC2)C(=N1)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


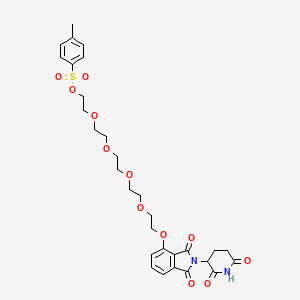

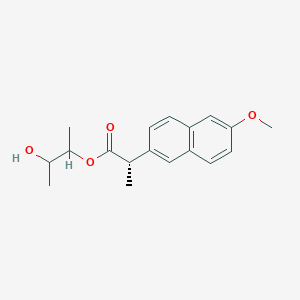


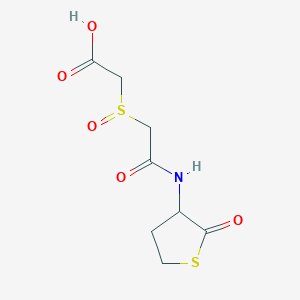
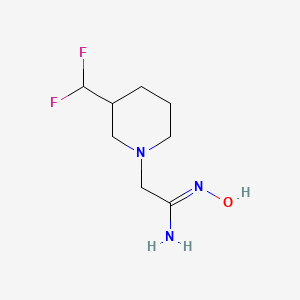
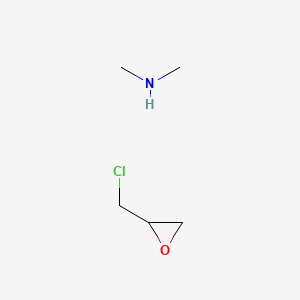

![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)



![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
